[amino({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]benzene
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Overview
Description
[amino({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]benzene is a complex organic compound with a unique structure that combines an amino group, a cyclohexyl ring, and a phosphoryl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [amino({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]benzene typically involves multiple steps, starting with the preparation of the cyclohexyl ring and its subsequent functionalization. The amino group is introduced through a substitution reaction, while the phosphoryl group is added via a phosphorylation reaction. The final step involves the attachment of the benzene ring through a coupling reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
[amino({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction can produce phosphines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
[amino({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [amino({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]benzene involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phosphoryl group can participate in phosphorylation reactions, affecting various cellular processes. These interactions can modulate enzyme activity, signal transduction pathways, and other biochemical functions .
Comparison with Similar Compounds
Similar Compounds
[amino({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]benzene: Unique due to its specific combination of functional groups and structure.
tert-Butyl carbamate: Similar in having an amino group but differs in its overall structure and reactivity.
Benzyl carbamate: Shares the benzene ring and amino group but lacks the cyclohexyl and phosphoryl groups.
Properties
IUPAC Name |
[amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26NO2P/c1-12(2)15-10-9-13(3)11-16(15)19-20(17,18)14-7-5-4-6-8-14/h4-8,12-13,15-16H,9-11H2,1-3H3,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIUEGUEQPISEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)N)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26NO2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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